molecular formula C6H9NO3 B1327116 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 908248-87-3

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B1327116
M. Wt: 143.14 g/mol
InChI Key: SKHXMZPMVWJQQE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C6H9NO3 . It is a solid substance and is part of a class of compounds known as isoxazoles .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid can be represented by the SMILES string CC1=NOC(C)(C1)C(O)=O . The InChI key for this compound is SKHXMZPMVWJQQE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can react with alkynes in the presence of an 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 hours to result in isoxazole-linked glyco-conjugates .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 143.14 . The compound’s density and boiling point are not available in the retrieved sources.

Scientific Research Applications

Tautomerism and Basicity Studies

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid and its derivatives have been studied for their tautomeric properties and basicity. Boulton and Katritzky (1961) investigated the infra-red and ultra-violet spectra of related compounds, indicating the existence of tautomeric forms and providing insights into their basicity, comparable to carboxylic acids (Boulton & Katritzky, 1961).

Applications in Organic Synthesis

Kowalczyk-Dworak, Kwit, and Albrecht (2020) demonstrated the use of a similar compound, 3,5-dimethyl-4-nitroisoxazole, in organic synthesis. It was employed as a vinylogous pronucleophile in the allylic-allylic alkylation of carbonates, enabling the synthesis of dicarboxylic acid derivatives (Kowalczyk-Dworak et al., 2020).

Lithiation Reactions

Micetich (1970) explored the lithiation of various methyl substituted isoxazoles, including 3,5-dimethylisoxazole. These reactions lead to the formation of acetic acids after carboxylation, demonstrating the compound's utility in lithiation reactions (Micetich, 1970).

Heterogeneous Azo Reagent for Esterification

Iranpoor, Firouzabadi, and Khalili (2010) used a derivative of isoxazole as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylicalcohols and phenols. This demonstrated the compound's potential in facilitating selective organic reactions under Mitsunobu conditions (Iranpoor, Firouzabadi, & Khalili, 2010).

Palladium-Catalyzed Cross-Coupling Reactions

Labadie (1994) described the use of 3,5-dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions. This research showcased the compound's role in forming 4-aryl-3,5-dimethylisoxazoles, which can be converted to 3-aryl-2,4-pentanediones, revealing its utility in complex organic syntheses (Labadie, 1994).

Synthesis of Carbamoyl- and Sulfanylmethylisoxazole Derivatives

Robins et al. (2007) reported the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized isoxazole core. This process involved selective nucleophilic chemistry and was applied to create a diverse compound library, illustrating the compound's versatility in medicinal chemistry and drug development (Robins et al., 2007).

Insecticidal Activity

Yu et al. (2009) synthesized a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. The compounds demonstrated potential for insecticidal activity, highlighting the applicability of such compounds in agricultural chemistry (Yu et al., 2009).

Heterocyclic Rearrangements

The work by Potkin et al. (2012) involved converting 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then underwent rearrangement to form 1,2,5-oxadiazoles. This study demonstrates the compound's role in facilitating complex heterocyclic rearrangements, which are valuable in synthetic organic chemistry (Potkin et al., 2012).

X-ray Diffraction and Quantum-chemical Analysis

Kovalskyi et al. (2011) investigated the structure of a similar compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, using X-ray diffraction and quantum-chemical analysis. Such studies are crucial for understanding the molecular configuration and properties of these compounds, which can influence their applications in various scientific fields (Kovalskyi et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P264 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 - P501 . It is also classified as WGK 3 .

Future Directions

The future directions for the research and development of isoxazoles, including 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid, involve the development of new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

3,5-dimethyl-4H-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-3-6(2,5(8)9)10-7-4/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXMZPMVWJQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649347
Record name 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

908248-87-3
Record name 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid
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3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid
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3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid
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Reactant of Route 5
3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 6
3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid

Citations

For This Compound
1
Citations
X Zhang, X Li, GF Allan, T Sbriscia… - Journal of medicinal …, 2007 - ACS Publications
A novel series of pyrazolines 2 have been designed, synthesized, and evaluated by in vivo screening as tissue-selective androgen receptor modulators (SARMs). Structure−activity …
Number of citations: 120 pubs.acs.org

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